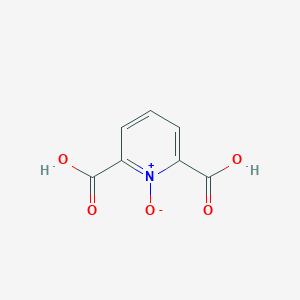

Pyridine-2,6-dicarboxylic acid 1-oxide

Übersicht

Beschreibung

Pyridine-2,6-dicarboxylic acid 1-oxide, also known as 2,6-pyridinedicarboxylic acid N-oxide, PDNO, PDANO, PDCANO, or dipicolinic acid N-oxide, is a chemical compound used as a ligand in oxidizing organic compounds with metal cations such as ceric ammonium nitrate (CAN) or silver II oxide (AgO) . It is also used in the preparation of dipicolinato ligated lanthanide and transition metal complexes .

Synthesis Analysis

2,6-pyridinedicarboxylic acid N-oxide can be prepared from pyridine-2,6-dicarboxylic acid by oxidation with 30% aqueous hydrogen peroxide in the presence of Na2WO4·2H2O at 90–100°C . The N-oxide can also be prepared by oxidation of the sodium or potassium salts of 2,6-pyridinedicarboxylic acid with peracetic acid or aqueous hydrogen peroxide .Chemical Reactions Analysis

Pyridine-2,6-dicarboxylic acid 1-oxide is used as a ligand in oxidizing organic compounds with metal cations such as ceric ammonium nitrate (CAN) or silver II oxide (AgO) . It also plays a role in the synthesis of various amidoalkyl-2-naphthols, dihydropyrimidin-2 (1H)-ones (DHPM), and bis-indoles .Physical And Chemical Properties Analysis

Pyridine-2,6-dicarboxylic acid 1-oxide appears as white crystals with a melting point of 155–157°C . It is soluble in acetonitrile, water, dimethylsulfoxide, and chloroform . The molecular weight of the compound is 183.12 g/mol .Wissenschaftliche Forschungsanwendungen

Fluorimetric Chemosensor for Detection of Cu (II) Ions

Pyridine-2,6-dicarboxylic acid has been explored as a “turn-off” fluorescent probe for the detection of Cu (II) ions . This sensor showed highly selective complexing ability towards Cu (II) ions . The binding mode of the compound and Cu (II) ions was determined as stoichiometry of 1:1 . The limit of detection (LOD) and limit of quantification (LOQ) for Cu (II) ions was calculated as 3.6 µM and 1.23 µM respectively, which is far below the acceptable value (31.5µM) according to the World Health Organization .

Catalyst for Olefin Derivatives Polymerization

The compound has been used in the synthesis of a new type of catalysts designed for the olefin derivatives polymerization . The novel catalysts are chromium (III) salt type complexes composed of both organic cation and anion .

Preparation of Dipicolinato Ligated Lanthanide and Transition Metal Complexes

Pyridine-2,6-dicarboxylic acid is used in the preparation of dipicolinato ligated lanthanide and transition metal complexes .

Chelating Agent for Various Metals

The compound acts as a chelating agent for chromium, zinc, manganese, copper, iron, and molybdenum .

Protection of Deoxyribonucleic Acid (DNA)

Its calcium-dipcolinic acid complex is used to protect deoxyribonucleic acid (DNA) .

Building Blocks for the Synthesis of Biofunctional Molecules

Pyridine-2,6-dicarboxylic acids and their derivatives are used as building blocks for the synthesis of biofunctional molecules . They have also been used as probes for visualization of cells and molecules of interest, and solid-support reagents .

Wirkmechanismus

Target of Action

Pyridine-2,6-dicarboxylic acid 1-oxide, also known as 1-oxidopyridin-1-ium-2,6-dicarboxylic acid, primarily targets Dihydrodipicolinate synthase (DHDPS) . DHDPS is a key enzyme in lysine biosynthesis and is considered a potential antibiotic target .

Mode of Action

The compound interacts with its targets through electrophilic attack . Hydroxyl groups activate pyridine to electrophilic attack, especially ortho and para to the hydroxyls . This interaction leads to changes in the structure and function of the target, affecting its ability to carry out its normal role.

Biochemical Pathways

The affected biochemical pathway is the lysine biosynthesis pathway . The enzyme DHDPS catalyzes the condensation of (S)-aspartate semi-aldehyde (ASA) and pyruvate to form dihydrodipicolinate . The interaction of Pyridine-2,6-dicarboxylic acid 1-oxide with DHDPS can disrupt this pathway, leading to downstream effects on lysine production.

Pharmacokinetics

The compound can be analyzed using reverse phase (rp) hplc method This suggests that it may have certain properties that allow it to be absorbed and distributed within the body

Result of Action

The molecular and cellular effects of Pyridine-2,6-dicarboxylic acid 1-oxide’s action are primarily related to its impact on DHDPS and the lysine biosynthesis pathway . By interacting with DHDPS, the compound can disrupt the production of lysine, which could have various downstream effects on cellular function.

Action Environment

The action, efficacy, and stability of Pyridine-2,6-dicarboxylic acid 1-oxide can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below +30°C .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-oxidopyridin-1-ium-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-6(10)4-2-1-3-5(7(11)12)8(4)13/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCYHGVYVDMHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C(=C1)C(=O)O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166562 | |

| Record name | Pyridine-2,6-dicarboxylic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-2,6-dicarboxylic acid 1-oxide | |

CAS RN |

15905-16-5 | |

| Record name | 2,6-Pyridinedicarboxylic acid, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15905-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15905-16-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2,6-dicarboxylic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-dicarboxylic acid 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B103410.png)

![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)